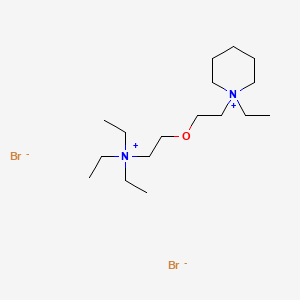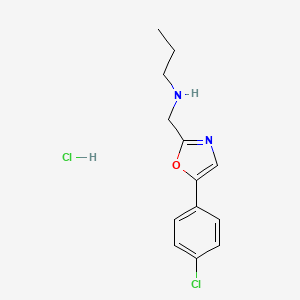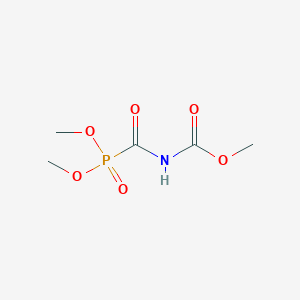
Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide is a quaternary ammonium compound. It is characterized by the presence of a piperidinium ring substituted with an ethyl group and a triethylammonioethoxyethyl side chain, with dibromide as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide typically involves the quaternization of a piperidine derivative. The process generally includes the following steps:
Starting Material: The synthesis begins with 1-ethylpiperidine.
Quaternization: The 1-ethylpiperidine is reacted with 2-(2-(triethylammonio)ethoxy)ethyl bromide in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is carried out in industrial reactors.
Optimization: Reaction conditions, such as temperature, pressure, and solvent choice, are optimized for maximum yield and efficiency.
Purification and Quality Control: The product is purified using industrial-scale techniques, and quality control measures are implemented to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The piperidinium ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperidinium derivatives.
Wissenschaftliche Forschungsanwendungen
Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential as a biological probe due to its ability to interact with cellular membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the formulation of various industrial products, including surfactants and detergents.
Wirkmechanismus
The mechanism of action of Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide involves its interaction with biological membranes. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can affect various cellular processes, including ion transport and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Piperidinium, 1-methyl-1-[2-[2-(trimethylammonio)ethoxy]ethyl]-, iodide
- Triethyl-[2-[2-(1-ethylpiperidin-1-ium-1-yl)ethoxy]ethyl]azanium, dibromide
Uniqueness
Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide is unique due to its specific structural features, such as the ethyl group on the piperidinium ring and the triethylammonioethoxyethyl side chain. These structural elements confer distinct physicochemical properties and biological activities, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
63887-41-2 |
|---|---|
Molekularformel |
C17H38Br2N2O |
Molekulargewicht |
446.3 g/mol |
IUPAC-Name |
triethyl-[2-[2-(1-ethylpiperidin-1-ium-1-yl)ethoxy]ethyl]azanium;dibromide |
InChI |
InChI=1S/C17H38N2O.2BrH/c1-5-18(6-2,7-3)14-16-20-17-15-19(8-4)12-10-9-11-13-19;;/h5-17H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
XJUDHWMLJZETPI-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+]1(CCCCC1)CCOCC[N+](CC)(CC)CC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4'-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol)](/img/structure/B14489378.png)
![Bicyclo[2.2.1]hept-2-EN-1-OL](/img/structure/B14489380.png)
![2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]-](/img/structure/B14489386.png)
![Spiro[6.6]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14489393.png)





![2-Methyl-6H-furo[2,3-g][1]benzopyran-6-one](/img/structure/B14489423.png)
![1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine](/img/structure/B14489431.png)

